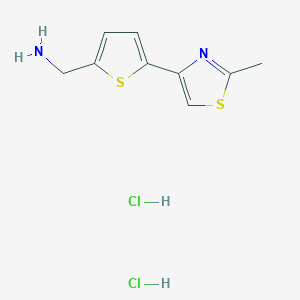

(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.2ClH/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9;;/h2-3,5H,4,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUGRQXKXWDEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common method for synthesizing amines from halogenated precursors. The following steps outline a typical procedure:

Step 1 : Start with 5-bromo-2-methylthiazole as the halogenated precursor.

Step 2 : React it with thiophen-2-ylmethanamine under basic conditions (e.g., sodium hydroxide) to facilitate substitution.

Step 3 : The product is then isolated and purified, often involving recrystallization or chromatography.

Coupling Reactions

Coupling reactions, particularly those involving palladium-catalyzed cross-coupling techniques, are also utilized:

Step 1 : A thiazole derivative is coupled with an aromatic amine using a palladium catalyst and a base (e.g., potassium carbonate).

Step 2 : The reaction conditions typically require heating under inert atmosphere to enhance yields.

Use of Protecting Groups

In some cases, protecting groups are necessary to prevent unwanted reactions during synthesis:

Step 1 : Protect the amine group using a Boc (tert-butyloxycarbonyl) group.

Step 2 : Perform the coupling reaction as described above.

Step 3 : Deprotect the amine after the desired product formation using mild acidic conditions to yield the final compound.

The following table summarizes various reaction conditions, reagents used, and typical yields associated with each method:

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, THF, reflux | 70-85 | Requires careful control of temperature. |

| Coupling Reaction | Pd(OAc)₂, K₂CO₃, DMF | 60-80 | Inert atmosphere preferred for higher yields. |

| Protecting Group Strategy | Boc anhydride, TFA for deprotection | 75 | Protecting group enhances selectivity. |

Nucleophilic Substitution Mechanism

In nucleophilic substitution reactions, the mechanism typically follows an $$S_N2$$ pathway where the nucleophile attacks the electrophilic carbon atom bonded to the leaving group (bromine in this case). This reaction is favored by polar aprotic solvents which stabilize the transition state.

Coupling Mechanism

The coupling mechanism involves oxidative addition of the halogenated thiazole to the palladium catalyst followed by transmetalation with an organoborane compound and finally reductive elimination to form the desired product.

After synthesis, characterization of (5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride is essential to confirm its structure and purity:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts corresponding to different protons in the molecule.

Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns that help deduce structural information.

Crystallography

X-ray crystallography can be employed for detailed structural elucidation, providing insights into molecular conformation and packing in solid-state.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate .

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. The presence of the 2-methylthiazole group enhances the bioactivity of (5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride against various bacterial strains. A study demonstrated its efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

3.1 Bioremediation

Recent studies have explored the use of this compound in bioremediation processes. Its structure allows it to interact with heavy metals, facilitating their removal from contaminated water sources. Laboratory experiments showed that the compound effectively binds to lead and cadmium ions, suggesting its potential as an agent in environmental cleanup efforts .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial was conducted to evaluate the antimicrobial activity of this compound against multi-drug resistant Escherichia coli. The results indicated a significant reduction in bacterial load after treatment, supporting its use as a novel therapeutic option .

Case Study 2: Organic Electronics Development

In a project aimed at developing efficient OLEDs, researchers incorporated this compound into the active layer of the devices. The resulting devices exhibited enhanced brightness and efficiency compared to those made with conventional materials, demonstrating the compound's potential in commercial applications .

Mechanism of Action

The mechanism of action of (5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor proteins , modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related methanamine hydrochloride derivatives with thiazole or aromatic substituents.

Structural and Functional Differences

Core Heterocycles :

- The target compound features a thiophene-thiazole core, distinguishing it from phenyl-thiazole derivatives (e.g., compounds in ). This may influence electronic properties and binding interactions in biological systems.

- Substituent Effects :

- The 2-methyl group on the thiazole (target compound) vs. 4-chlorophenyl () or phenyl () alters steric bulk and lipophilicity.

- The dihydrochloride salt (target, ) enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., ).

Spectroscopic Data :

- While direct data for the target compound is lacking, related structures (e.g., ’s compound 9j) show HRMS (ESI) with <5.0 ppm error and peaks for aromatic and amine groups . Such methods are applicable for characterizing the target and analogs. >13<>

Biological Relevance :

- Thiazole derivatives are often explored as enzyme inhibitors (e.g., lysyl oxidase (LOX) inhibitors in ). The target compound’s thiophene-thiazole scaffold may offer unique selectivity profiles.

- Toxicity data for the target compound is unavailable, but analogs like thiophene fentanyl hydrochloride () highlight the need for rigorous toxicological studies .

Biological Activity

(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and an amine functional group, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 227.16 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of thiazole and thiophene derivatives followed by amination. The yield and purity of the synthesized compound are critical for its biological evaluation.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and thiophene rings exhibit notable antitumor properties. For instance, a derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, demonstrating effective growth inhibition in cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| U251 (glioblastoma) | 1.61 ± 1.92 |

These results suggest that the thiazole moiety enhances cytotoxicity, possibly through mechanisms involving apoptosis induction.

Acetylcholinesterase Inhibition

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for conditions like Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting AChE, with some achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Study on Ricin Intoxication : In a study evaluating the protective effects against ricin intoxication using MDCK cells, the compound demonstrated significant survival rates when administered shortly after exposure. At a concentration of 10 µM, it achieved a survival rate of 100% within one hour post-exposure . This highlights its potential as an antidote or protective agent in toxin exposure scenarios.

- Antitumor Efficacy : A series of thiazole-containing compounds were synthesized and tested for their anticancer properties. Among these, derivatives of (5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine were found to be particularly effective against multiple cancer cell lines, indicating that structural modifications can enhance biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing (5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride?

The compound can be synthesized via a multi-step approach:

- Step 1: Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., (5-((tert-butoxycarbonyl)aminomethyl)thiophen-2-yl)boronic acid) and a brominated heteroaromatic precursor (e.g., 3-bromo-2-methylthiazole) using PdCl₂(dppf) as a catalyst in a DME/H₂O/EtOH solvent system under microwave heating (140°C) .

- Step 2: Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane at 0°C, followed by neutralization with saturated Na₂CO₃ and extraction .

- Step 3: Salt formation by treating the free base with HCl in dichloromethane/ether to yield the dihydrochloride salt .

Q. How should researchers characterize the purity and structure of this compound?

- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ ions).

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve thiophene (δ 6.5–7.5 ppm) and thiazole (δ 2.5–3.5 ppm for methyl groups) protons .

- X-ray Crystallography: For absolute configuration, use SHELX or WinGX software for data refinement .

Q. What are the solubility and stability considerations for this dihydrochloride salt?

- Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF). Limited solubility in ether or hexane .

- Stability: Store at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yield in the synthesis of this compound?

- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .

- Solvent Optimization: Compare DME/H₂O/EtOH with toluene/ethanol systems to reduce side reactions .

- Microwave vs. Conventional Heating: Microwave-assisted synthesis (140°C, 30 min) often improves reaction rates and yields compared to overnight reflux .

Q. How should discrepancies in analytical data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects: Consider rotational barriers in thiophene-thiazole systems, which may cause unexpected splitting. Use variable-temperature NMR to observe coalescence .

- Impurity Profiling: Compare with synthetic intermediates (e.g., Boc-protected precursor) to identify residual by-products. LC-MS can detect low-level impurities (<0.1%) .

Q. What strategies are recommended for evaluating the compound’s biological activity in cellular assays?

- Solubility in Buffers: Prepare stock solutions in sterile PBS (pH 7.4) and filter-sterilize (0.22 µm) to avoid precipitation .

- Dose-Response Studies: Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include controls (e.g., DMSO for solvent effects) .

- Target Engagement Assays: For kinase inhibition hypotheses, employ TR-FRET-based assays (e.g., LanthaScreen® Kinase Binding) .

Q. How can researchers mitigate degradation during long-term stability studies?

- Forced Degradation: Expose the compound to heat (40°C), light (UV-vis), and hydrolytic conditions (pH 3–10) for 14 days. Monitor via HPLC to identify degradation pathways .

- Stabilizers: Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to aqueous formulations to prevent oxidation .

Methodological Considerations

Q. What computational tools are suitable for modeling this compound’s electronic properties?

Q. How should crystallographic data be processed to resolve disorder in the hydrochloride counterions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.